3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate
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Overview
Description
3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazolium core, a morpholine ring, and phenyl groups. Its unique chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate typically involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with phenyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to form the thiadiazole ring. The morpholine ring is introduced through a nucleophilic substitution reaction, and the final perchlorate salt is obtained by treating the compound with perchloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiadiazolidines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiadiazolidines
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole and morpholine moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides: Similar structure but different functional groups.
(4-Methylphenyl)morpholin-4-ylmethanone: Contains a morpholine ring and a 4-methylphenyl group but lacks the thiadiazole core.
Uniqueness
3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate is unique due to its combination of a thiadiazole ring with morpholine and phenyl groups.
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-yl]morpholine;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N3OS.ClHO4/c1-15-7-9-16(10-8-15)18-20-19(21-11-13-23-14-12-21)24-22(18)17-5-3-2-4-6-17;2-1(3,4)5/h2-10H,11-14H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSJBTMUPNNKAO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](SC(=N2)N3CCOCC3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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